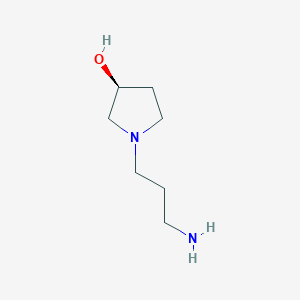
N-allyl-4H-3,1-benzothiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-4H-3,1-benzothiazin-2-amine” is a chemical compound with the molecular formula C11H12N2S . It is a derivative of 4H-3,1-benzothiazin-2-amine .
Synthesis Analysis
4H-3,1-Benzothiazin-4-ones, which include “N-allyl-4H-3,1-benzothiazin-2-amine”, can be synthesized from anthranilic acid derivatives . A general route to such compounds starts from methyl anthranilate . Anthranilic acid or methyl anthranilate can be converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Molecular Structure Analysis
The molecular structure of “N-allyl-4H-3,1-benzothiazin-2-amine” can be represented by the InChI code: 1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) .Chemical Reactions Analysis
Compounds like “N-allyl-4H-3,1-benzothiazin-2-amine” undergo the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors lead to benzothiazinones which still bear the aroyl moiety at the exocyclic nitrogen .Physical And Chemical Properties Analysis
“N-allyl-4H-3,1-benzothiazin-2-amine” has a molecular weight of 204.29 . The compound is typically stored at room temperature .Scientific Research Applications
Acyl-Enzyme Inhibition in Medicinal Chemistry
The 2-amino-substituted 4H-3,1-benzoxazin-4-ones derived from N-allyl-4H-3,1-benzothiazin-2-amine have garnered significant interest in medicinal chemistry. These compounds exhibit extraordinary potency as acyl-enzyme inhibitors, particularly against human leukocyte elastase and other therapeutically relevant serine proteases . Their unique structure allows them to engage in hydrogen bonding interactions, making them promising candidates for drug development.
Herbicidal Activity
Research has explored the herbicidal potential of 4H-3,1-benzoxazin-4-ones. These compounds could play a role in weed control and crop protection. Investigating their mode of action and selectivity against specific plant species is crucial for optimizing their herbicidal efficacy .
Biological Activities and Mechanisms
The heteroatoms (sulfur and nitrogen) in 4H-3,1-benzothiazin-4-ones can participate in various interactions. For instance:
Mechanism of Action
Target of Action
N-allyl-4H-3,1-benzothiazin-2-amine is a compound that has been studied for its potential biological activities. The primary targets of this compound are believed to be therapeutically relevant serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling.
Mode of Action
The compound interacts with its targets through hydrogen bonds and π–π interactions . The heteroatoms in the compound can act as acceptors in hydrogen bonds, and the fused aromatic ring can form π–π interactions with biological targets . These interactions can lead to changes in the conformation and activity of the target proteins.
Pharmacokinetics
The compound’s molecular weight (204296) and physical properties, such as melting point (132-135°C), suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-allyl-4H-3,1-benzothiazin-2-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target proteins. For instance, the compound’s melting point suggests that it is stable at room temperature .
properties
IUPAC Name |
N-prop-2-enyl-1,4-dihydro-3,1-benzothiazin-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-7-12-11-13-10-6-4-3-5-9(10)8-14-11/h2-6H,1,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTWJHNYVYMVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C1NC2=CC=CC=C2CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4H-3,1-benzothiazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)
![{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride](/img/structure/B2559577.png)



